molecular formula C22H26N2O5S B285287 ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate

ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate

Katalognummer: B285287
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: NPOLFXSFFZZTBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group linked to a benzoate ester, with an azepane-1-sulfonyl substituent. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamido Intermediate: This step involves the reaction of 4-aminobenzoic acid with an appropriate sulfonyl chloride to form 4-(azepane-1-sulfonyl)benzamide.

    Esterification: The benzamido intermediate is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzamido and benzoate groups may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-amino benzoate: A simpler ester with an amino group instead of the sulfonyl and benzamido groups.

    Ethyl 4-(methylsulfonyl)benzoate: Contains a methylsulfonyl group instead of the azepane-1-sulfonyl group.

    Ethyl 4-(benzamido)benzoate: Lacks the sulfonyl group, making it less complex.

Uniqueness

ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane-1-sulfonyl group, in particular, sets it apart from other similar compounds, potentially enhancing its reactivity and specificity in various applications.

Eigenschaften

Molekularformel

C22H26N2O5S

Molekulargewicht

430.5 g/mol

IUPAC-Name

ethyl 4-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]benzoate

InChI

InChI=1S/C22H26N2O5S/c1-2-29-22(26)18-7-11-19(12-8-18)23-21(25)17-9-13-20(14-10-17)30(27,28)24-15-5-3-4-6-16-24/h7-14H,2-6,15-16H2,1H3,(H,23,25)

InChI-Schlüssel

NPOLFXSFFZZTBB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.